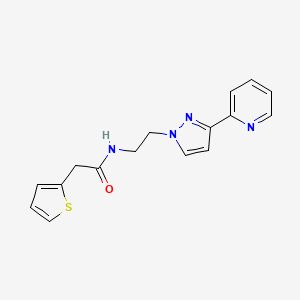
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis : The synthesis of this compound typically involves multi-step organic reactions that integrate pyridine, pyrazole, and thiophene moieties. Various synthetic routes have been explored, often focusing on optimizing yield and purity.
1. Antimicrobial Properties
Research has indicated that compounds containing both pyrazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study reported that analogs demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use as alternative antimicrobial agents .
2. Analgesic Activity
In animal models, compounds with similar structures have been evaluated for analgesic properties. A study utilizing the acetic acid-induced writhing test revealed that certain pyrazole-thiophene derivatives exhibited significant analgesic effects compared to control groups treated with standard analgesics like aspirin . The mechanism appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can reduce pro-inflammatory cytokines in cultured cells stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert its effects by inhibiting pathways involved in inflammation, such as the NF-kB signaling pathway .
Case Study 1: Antimicrobial Efficacy
A recent study tested several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting the compound’s potential as a lead for developing new antibiotics .
Case Study 2: Pain Management
In another investigation focusing on pain management, researchers administered varying doses of a related compound in a mouse model of inflammatory pain. Results showed that higher doses significantly prolonged latency periods in the hot plate test compared to controls, indicating effective analgesic properties .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(12-13-4-3-11-22-13)18-8-10-20-9-6-15(19-20)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKQOYUOBHYJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














